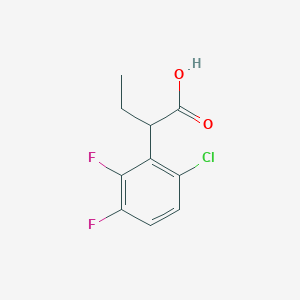
2-(6-Chloro-2,3-difluorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-2,3-difluorophenyl)butanoic acid is an organic compound with the molecular formula C10H9ClF2O2. This compound is characterized by the presence of a chlorinated and difluorinated phenyl ring attached to a butanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of 2-(6-Chloro-2,3-difluorophenyl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-2,3-difluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorinated and difluorinated phenyl ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups to the phenyl ring.
Scientific Research Applications
2-(6-Chloro-2,3-difluorophenyl)butanoic acid is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-2,3-difluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as enzyme inhibition or receptor binding. Detailed studies are required to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorophenylacetic acid
- 2-Chloro-3,6-difluorobenzoic acid
Uniqueness
2-(6-Chloro-2,3-difluorophenyl)butanoic acid is unique due to the specific arrangement of its chlorinated and difluorinated phenyl ring and butanoic acid moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research applications.
Properties
Molecular Formula |
C10H9ClF2O2 |
|---|---|
Molecular Weight |
234.62 g/mol |
IUPAC Name |
2-(6-chloro-2,3-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H9ClF2O2/c1-2-5(10(14)15)8-6(11)3-4-7(12)9(8)13/h3-5H,2H2,1H3,(H,14,15) |
InChI Key |
HNEHYEZZSVIKAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1F)F)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


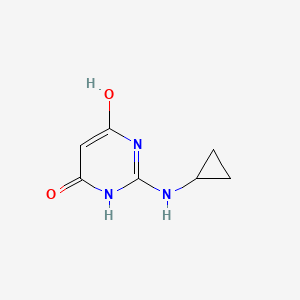



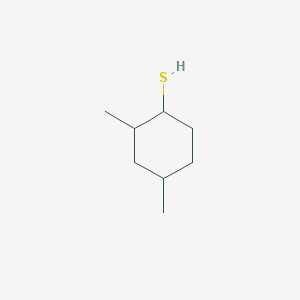
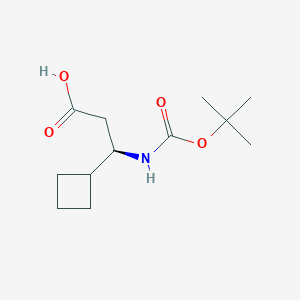
![[Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13295999.png)

![1-{[(2,3-Difluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13296007.png)
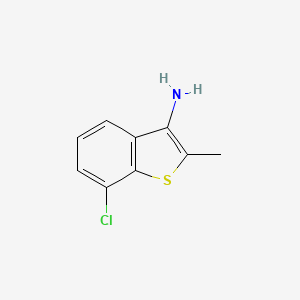
![5-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13296015.png)
amine](/img/structure/B13296022.png)
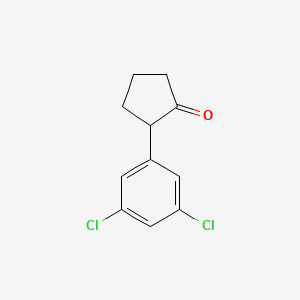
![(2E)-3-{bicyclo[2.2.2]octan-2-yl}prop-2-enoic acid](/img/structure/B13296065.png)
